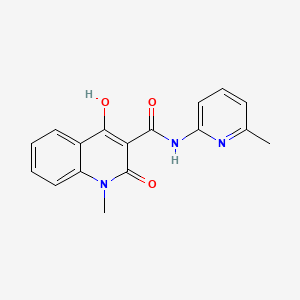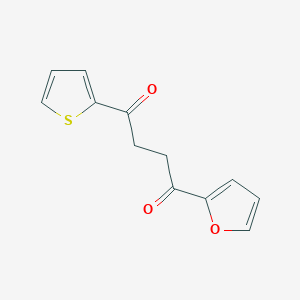
2-(2-Propynyloxy)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Propynyloxy)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propynyloxy)-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-mercaptobenzothiazole and propargyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-mercaptobenzothiazole is reacted with propargyl bromide under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, reduce waste, and improve safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-Propynyloxy)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the propynyloxy group, where nucleophiles like amines or thiols replace the propargyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted benzothiazoles
Scientific Research Applications
2-(2-Propynyloxy)-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Propynyloxy)-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The propynyloxy group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Propynyloxy)benzaldehyde
- 2-(2-Propynyloxy)benzoic acid
- 2-(2-Propynyloxy)benzamide
Uniqueness
2-(2-Propynyloxy)-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the propynyloxy group. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a broader range of reactivity and potential biological activities.
Conclusion
This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry Its unique structure allows for diverse chemical reactions and applications, making it a subject of ongoing research and development
Properties
Molecular Formula |
C10H7NOS |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-prop-2-ynoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-2-7-12-10-11-8-5-3-4-6-9(8)13-10/h1,3-6H,7H2 |
InChI Key |
CYFQXMGOVBFDAQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)

![7,9-Dibromo-5-(3-chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998091.png)
![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B11998092.png)


![(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene](/img/structure/B11998117.png)

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11998125.png)


![2-[4-((E)-{4-[(difluoromethyl)sulfonyl]phenyl}diazenyl)(ethyl)anilino]ethyl acetate](/img/structure/B11998149.png)

![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)
